

# ATX inhibitor 11 as a chemical probe for autotaxin research

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## Compound of Interest

Compound Name: ATX inhibitor 11

Cat. No.: B12404866

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## ATX Inhibitor 11: A Technical Guide for Autotaxin Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **ATX inhibitor 11**, a potent and selective allosteric inhibitor of autotaxin (ATX), for its application as a chemical probe in research and drug development. This document outlines its mechanism of action, quantitative data, and detailed experimental protocols for its use in both in vitro and in vivo studies.

### Introduction to Autotaxin and ATX Inhibitor 11

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in lipid signaling. Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive signaling lipid, lysophosphatidic acid (LPA). LPA then binds to a family of G protein-coupled receptors (LPAR1-6), initiating a cascade of downstream signaling events that regulate fundamental cellular processes such as proliferation, migration, and survival. The ATX-LPA signaling axis has been implicated in the pathophysiology of various diseases, including fibrosis, inflammation, and cancer, making it a significant target for therapeutic intervention.

**ATX inhibitor 11** (also referred to as compound 13c) is a novel, highly potent, allosteric inhibitor of ATX.<sup>[1]</sup> It belongs to the imidazo[1,2-a]pyridine class of compounds.<sup>[1]</sup> Its high

potency and demonstrated in vivo efficacy make it an excellent chemical probe for elucidating the biological functions of autotaxin and for validating ATX as a therapeutic target.

## Data Presentation

The following tables summarize the key quantitative data for **ATX inhibitor 11**, facilitating its comparison with other research tools.

Parameter	Value	Reference
Compound Name	ATX inhibitor 11 (compound 13c)	<a href="#">[1]</a>
Chemical Class	Imidazo[1,2-a]pyridine derivative	<a href="#">[1]</a>
Mechanism of Action	Allosteric Inhibitor	<a href="#">[1]</a>
In Vitro Potency (IC50)	2.7 nM	<a href="#">[1]</a>

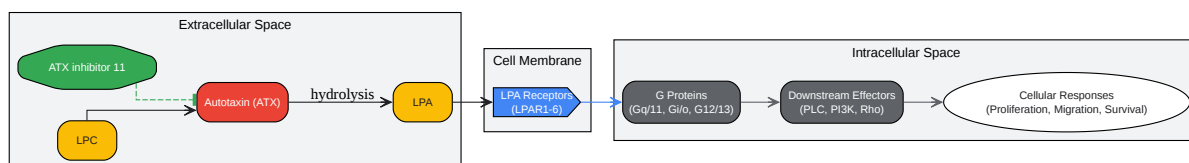
Table 1: Physicochemical and Pharmacological Properties of **ATX Inhibitor 11**.

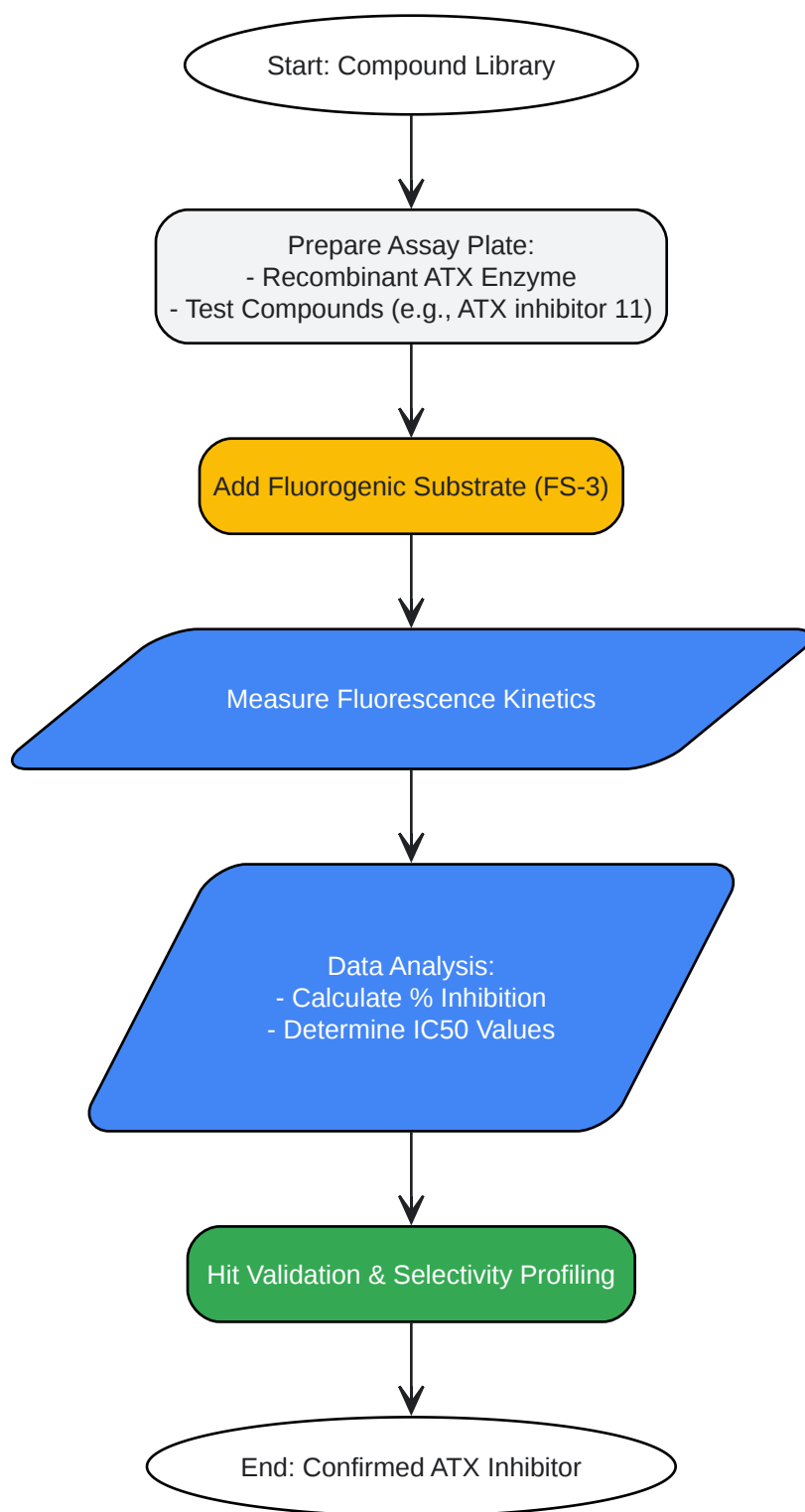
Parameter	Description	Reference
Animal Model	Bleomycin-induced pulmonary fibrosis in mice	<a href="#">[1]</a>
Dosage	60 mg/kg	<a href="#">[1]</a>
Key Findings	- Significantly alleviates the severity of fibrotic tissues.- Effectively reduces the deposition of the fibrotic biomarker $\alpha$ -SMA.- Demonstrates equivalent or superior potency to the reference compound GLPG-1690.	<a href="#">[1]</a>

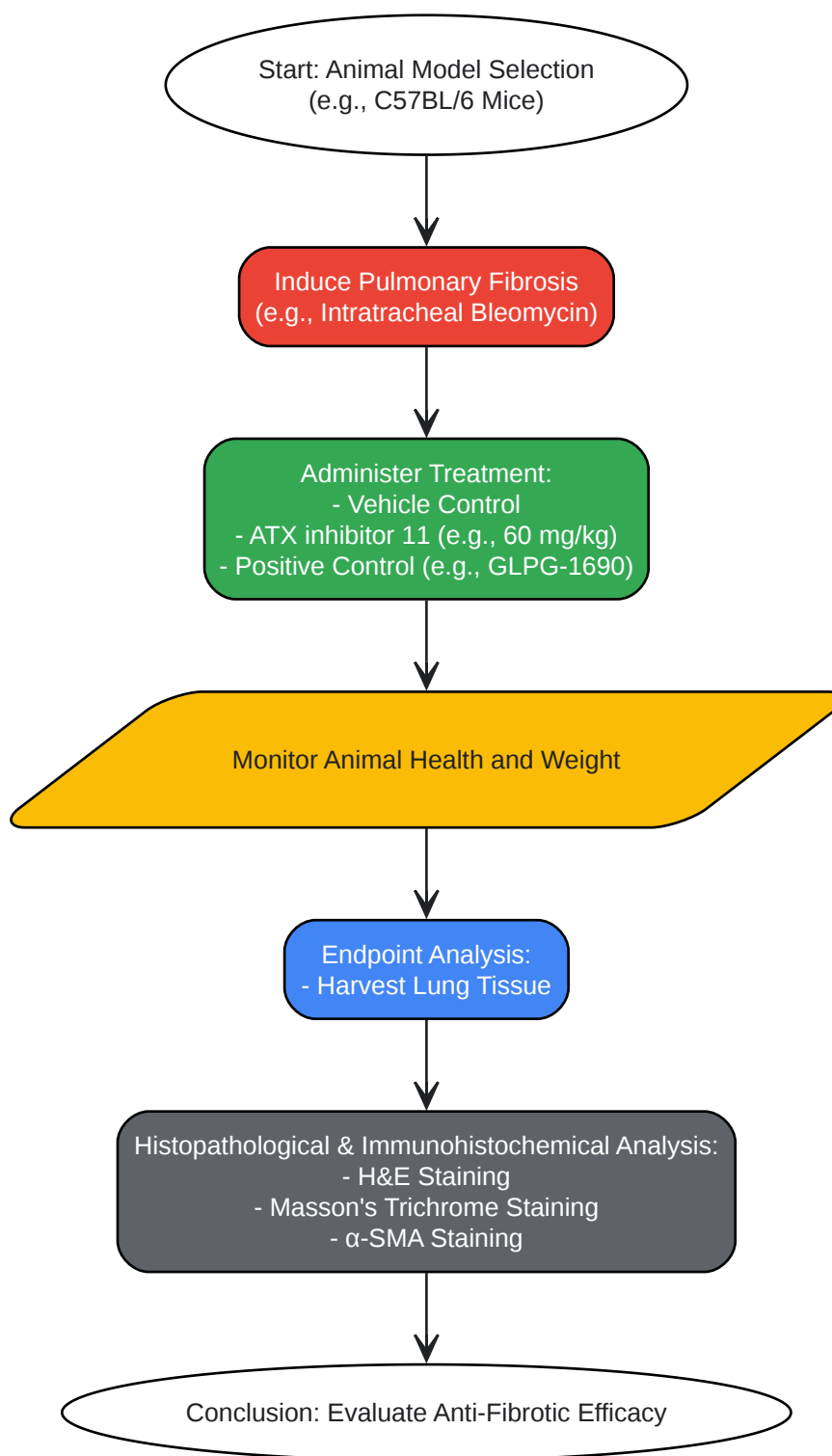
Table 2: In Vivo Efficacy of **ATX inhibitor 11**.

## Signaling Pathways and Experimental Workflows

Visual representations of the ATX-LPA signaling axis and typical experimental workflows are provided below to aid in experimental design and data interpretation.







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## References

- 1. Novel imidazo[1,2-a]pyridine derivatives as potent ATX allosteric inhibitors: Design, synthesis and promising in vivo anti-fibrotic efficacy in mice lung model - PubMed [pubmed.ncbi.nlm.nih.gov]
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